N-(4-methoxypyridin-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
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Overview
Description
N-(4-methoxypyridin-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyridine ring substituted with a methoxy group and a benzamide moiety linked to a dioxaborolane group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxypyridin-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves multiple steps, starting with the preparation of the pyridine and benzamide intermediates. The key steps include:
Formation of the Pyridine Intermediate: The pyridine ring is functionalized with a methoxy group at the 4-position through electrophilic aromatic substitution.
Coupling Reaction: The pyridine intermediate is then coupled with a benzamide derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to introduce the dioxaborolane group.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes:
Catalyst Selection: Using efficient palladium catalysts to facilitate the coupling reaction.
Reaction Temperature and Solvent: Controlling the reaction temperature and selecting appropriate solvents to enhance the reaction rate and product stability.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxypyridin-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The benzamide moiety can be reduced to form an amine.
Substitution: The dioxaborolane group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Formation of N-(4-hydroxypyridin-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide.
Reduction: Formation of N-(4-methoxypyridin-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-(4-methoxypyridin-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of N-(4-methoxypyridin-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(4-methoxypyridin-2-yl)-4-bromobenzamide: Similar structure but with a bromine atom instead of the dioxaborolane group.
N-(4-methoxypyridin-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Similar structure but with an amine group instead of the benzamide moiety.
Uniqueness
N-(4-methoxypyridin-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is unique due to the presence of the dioxaborolane group, which imparts distinct reactivity and stability. This makes it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C19H23BN2O4 |
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Molecular Weight |
354.2 g/mol |
IUPAC Name |
N-(4-methoxypyridin-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |
InChI |
InChI=1S/C19H23BN2O4/c1-18(2)19(3,4)26-20(25-18)14-8-6-13(7-9-14)17(23)22-16-12-15(24-5)10-11-21-16/h6-12H,1-5H3,(H,21,22,23) |
InChI Key |
UJBLTPWEXCXFHP-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)NC3=NC=CC(=C3)OC |
Origin of Product |
United States |
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